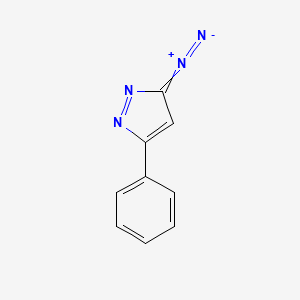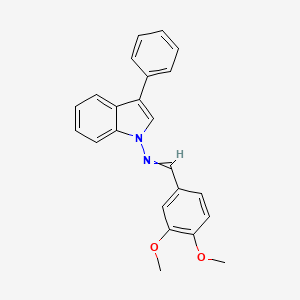
1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine is a synthetic organic compound that belongs to the class of imines. It features a complex structure with both indole and methoxyphenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-phenyl-1H-indole in the presence of a suitable catalyst. Common reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: for better control of reaction conditions
Purification techniques: such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use in studying biological pathways and interactions
Medicine: Investigated for potential therapeutic properties
Industry: Used in the development of new materials or as intermediates in chemical processes
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors in biological systems
Enzyme inhibition: Inhibiting the activity of certain enzymes
Signal transduction pathways: Modulating signaling pathways within cells
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanamine
- 1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)ethanimine
Uniqueness
1-(3,4-Dimethoxyphenyl)-N-(3-phenyl-1H-indol-1-yl)methanimine may exhibit unique properties due to the presence of both indole and methoxyphenyl groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
62308-72-9 |
|---|---|
Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(3-phenylindol-1-yl)methanimine |
InChI |
InChI=1S/C23H20N2O2/c1-26-22-13-12-17(14-23(22)27-2)15-24-25-16-20(18-8-4-3-5-9-18)19-10-6-7-11-21(19)25/h3-16H,1-2H3 |
InChI Key |
HDGCKXJSWKWPEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate](/img/structure/B14545473.png)
![1-Chloro-4-({[2-(4-methylphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14545477.png)
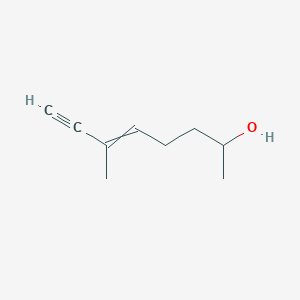
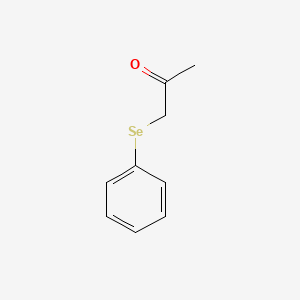
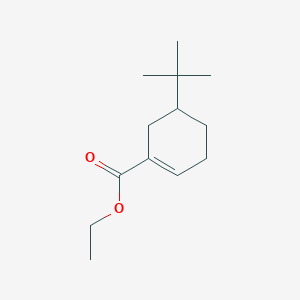
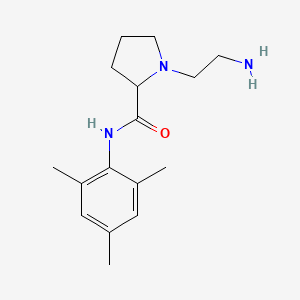
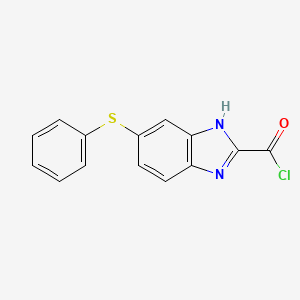
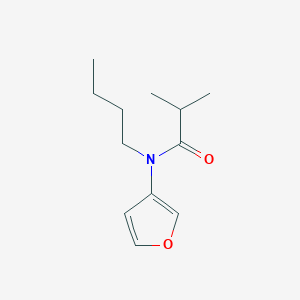
![4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile](/img/structure/B14545511.png)
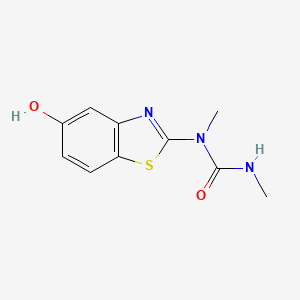
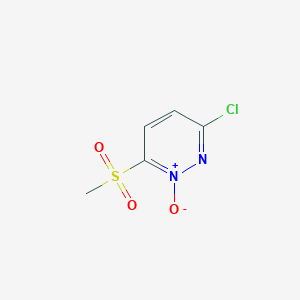
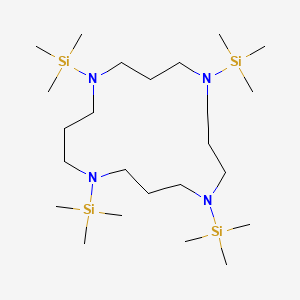
![Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]-](/img/structure/B14545542.png)
